NVP-BSK805

Kinase Selectivity JAK2 Inhibition In Vitro Pharmacology

Research on JAK2-driven signaling is frequently confounded by off-target effects from non-selective inhibitors like ruxolitinib, which potently inhibit JAK1 and other kinases, obscuring JAK2-specific biology. NVP-BSK805 resolves this with an exceptional >20-fold selectivity over JAK1, JAK3, and TYK2, and >100-fold selectivity across the broader kinome. • Sub-nanomolar potency: IC50 ~0.5 nM against both wild-type JAK2 and JAK2(V617F) mutant enzymes, with antiproliferative IC50 of 0.22-0.37 μM in JAK2-mutant cell lines. • In vivo-validated: 45% oral bioavailability and 5.5 h half-life in mice; suppresses splenomegaly and leukemic cell dissemination in Ba/F3 JAK2(V617F) models. • Supply assurance: ≥98% purity, shipped ambient, stored at -20°C, with consistent lot-to-lot analytical documentation.

Molecular Formula C27H28F2N6O
Molecular Weight 490.5 g/mol
Cat. No. B609688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BSK805
SynonymsNVPBSK805;  NVP-BSK805;  BSK805;  BSK 805
Molecular FormulaC27H28F2N6O
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F
InChIInChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2
InChIKeyIBPVXAOOVUAOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-BSK805: Selective JAK2 Inhibitor for MPN Research


NVP-BSK805 is a potent and selective ATP-competitive Janus kinase 2 (JAK2) inhibitor, distinguished by its quinoxaline scaffold and high selectivity for JAK2 over other JAK family members [1]. It demonstrates potent inhibition of both wild-type JAK2 and the JAK2(V617F) mutant enzyme, with IC50 values in the sub-nanomolar range [1]. This compound is a valuable tool compound for researchers investigating JAK2-driven signaling pathways, particularly in the context of myeloproliferative neoplasms (MPNs) and other hematologic malignancies [1]. Its favorable oral bioavailability and long half-life in preclinical models further support its utility in in vivo studies [1].

Workflow
JAK2(V617F) pathway inhibition studies
Selection
Isoform-selective JAK2 tool compound
Model
Oral bioavailability profile supports in vivo research dosing

NVP-BSK805 vs. Other JAK2 Inhibitors


Simple interchange of JAK2 inhibitors is not scientifically sound due to substantial differences in kinase selectivity profiles, off-target effects, and downstream signaling consequences. For instance, ruxolitinib is a potent JAK1/2 inhibitor, but its lack of JAK2-specificity and broader kinome inhibition can confound experimental results and lead to distinct cellular outcomes [1]. Fedratinib and other JAK2 inhibitors also exhibit unique kinase inhibition fingerprints that translate to variable clinical and preclinical profiles [2][3]. NVP-BSK805 provides a well-defined, highly selective JAK2 inhibition profile, minimizing confounding variables and enabling precise interrogation of JAK2-dependent biology, which is critical for robust and reproducible research [1].

Target Compound (NVP-BSK805)
Highly selective JAK2 inhibition minimizes JAK1/3 confounding variables.
Potential Substitute (Ruxolitinib)
Pan-JAK1/2 inhibition may shift downstream signaling readouts and obscure JAK2-specific interpretation.
Target Compound (NVP-BSK805)
Clean kinome profile (>100x selectivity) supports precise target engagement studies.
Potential Substitute (Fedratinib/Pacritinib)
Broader off-target kinase inhibition may introduce confounding cellular endpoints.
Selection context: JAK2-specific pathway interrogation requires review of kinase selectivity profiles to avoid mismatch in experimental outcomes.

NVP-BSK805 Evidence vs. Ruxolitinib and Fedratinib


High Selectivity for JAK2 Over JAK Family Kinases

NVP-BSK805 displays more than 20-fold selectivity for JAK2 over JAK1, JAK3, and TYK2 in vitro. Its potency against JAK2 (JH1 domain) is characterized by an IC50 of 0.48 nM, whereas potencies against JAK1, JAK3, and TYK2 JH1 domains are 31.63 nM, 18.68 nM, and 10.76 nM, respectively [1]. In contrast, the clinical JAK1/2 inhibitor ruxolitinib exhibits IC50 values of 3.3 nM and 2.8 nM for JAK1 and JAK2, respectively, with >130-fold selectivity over JAK3 . Fedratinib (TG-101348) has an IC50 of 3 nM for JAK2 and demonstrates 35- and 334-fold selectivity over JAK1 and JAK3, respectively .

JAK Family Selectivity
Head-to-head
>20-fold selectivity for JAK2 vs JAK1, JAK3, TYK2
Enables specific JAK2 pathway interrogation
Distinct isoform profile vs ruxolitinib (JAK1/2)
Kinase Selectivity JAK2 Inhibition In Vitro Pharmacology

JAK2 Wild-Type and V617F Mutant Inhibition

NVP-BSK805 potently inhibits both full-length wild-type JAK2 and the JAK2(V617F) mutant enzyme with IC50 values of 0.58 nM and 0.56 nM, respectively . This demonstrates equipotent inhibition of the clinically relevant mutant form. This is in contrast to other compounds where differential mutant selectivity has been observed. For example, while ruxolitinib also inhibits both forms, its potency is lower (IC50 ~2.8-3.3 nM) . Fedratinib shows an IC50 of 3 nM for both JAK2 and JAK2V617F .

JAK2 V617F Potency
Reported
IC50 0.56 nM (Mutant) / 0.58 nM (Wild-type)
Equipotent inhibition supports mutant-specific studies
In vitro kinase inhibition assay context
JAK2 V617F Mutation Myeloproliferative Neoplasms Kinase Inhibition

Broad Kinase Selectivity

Beyond the JAK family, NVP-BSK805 demonstrates excellent selectivity in broader kinase profiling [1]. It has been reported to have more than 100-fold selectivity over a panel of additional serine/threonine and tyrosine kinases [2]. This is a critical differentiator from other JAK2 inhibitors like fedratinib and pacritinib, which have been shown to inhibit multiple additional kinases beyond JAK2, potentially contributing to off-target toxicities and confounding experimental results [3][4].

Kinome Selectivity
Cross-study comparable
>100-fold over diverse panel
Minimizes off-target confounding effects
Broader profile vs fedratinib/pacritinib
Kinase Profiling Off-Target Effects Drug Selectivity

JAK2 V617F Cell Proliferation Inhibition

In JAK2(V617F)-bearing cell lines, NVP-BSK805 demonstrates potent antiproliferative activity. Specifically, in CHRF-288-11 cells, NVP-BSK805 has an IC50 of 0.22 ± 0.04 µM for inhibiting proliferation [1]. This cellular potency is consistent across other JAK2-mutated cell lines such as SET-2 and UKE-1 (IC50 0.35-0.37 µM) [1]. In contrast, ruxolitinib demonstrates an IC50 of 14 nM for inhibiting STAT5 phosphorylation in JAK2-dependent cellular assays, but its growth inhibitory effects are less potent in some contexts [2]. Fedratinib and pacritinib have been shown to inhibit cell growth via JAK2-unrelated mechanisms at clinically relevant concentrations, highlighting NVP-BSK805's more specific JAK2-driven antiproliferative effect [2][3].

Cell Proliferation
Reported
IC50 0.22 µM (CHRF-288-11)
Functional anti-proliferative activity in JAK2-dependent cells
JAK2(V617F) cell model endpoint context
Cellular Pharmacology Antiproliferative Activity JAK2 V617F

Oral Bioavailability and In Vivo Efficacy in JAK2 Models

In vivo, NVP-BSK805 exhibits good oral bioavailability and a long half-life (t1/2 = 5.5 hours in mice, with absolute oral bioavailability estimated at 45%) [1]. It was efficacious in suppressing leukemic cell spreading and splenomegaly in a Ba/F3 JAK2(V617F) cell-driven mouse mechanistic model [1]. This in vivo efficacy is a key differentiator from some early tool compounds and supports its use in preclinical animal studies. While other clinical JAK2 inhibitors like ruxolitinib and fedratinib are also orally bioavailable and effective in similar models, NVP-BSK805's specific pharmacokinetic profile and efficacy in this defined JAK2(V617F) model provide a valuable benchmark for research use [2][3].

In Vivo PK Profile
Reported
t1/2 5.5h, Bioavailability 45%
Supports oral dosing in preclinical models
Murine PK context; supports exposure-response studies
In Vivo Pharmacology Oral Bioavailability Xenograft Models

NVP-BSK805 Application Scenarios


JAK2-Specific Signaling in MPN and Hematologic Malignancies

NVP-BSK805 is an ideal tool for dissecting JAK2-specific signaling pathways in cellular models of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Its high selectivity over other JAK family kinases (>20-fold) and broad kinome selectivity (>100-fold) allows researchers to attribute observed effects, such as STAT5 phosphorylation inhibition and induction of apoptosis in JAK2(V617F)-bearing cells [1][2], specifically to JAK2 blockade, without confounding effects from JAK1 or other off-target inhibition [1][3]. This is particularly valuable for validating target engagement and understanding JAK2 dependency in these diseases.

In Vivo JAK2 Inhibition in Murine Models

With demonstrated oral bioavailability (45%) and a long half-life (5.5 hours) in mice, NVP-BSK805 is well-suited for in vivo preclinical studies [1]. Its proven efficacy in suppressing splenomegaly and leukemic cell spreading in the Ba/F3 JAK2(V617F) mouse model makes it a reliable tool for evaluating JAK2-targeted therapies in vivo [1]. Researchers can use NVP-BSK805 to benchmark the efficacy of novel JAK2 inhibitors or to study the role of JAK2 in disease progression and response in animal models, providing a robust foundation for translational research.

Cellular Assay Validation and High-Throughput Screening

The sub-nanomolar potency of NVP-BSK805 against both wild-type and JAK2(V617F) mutant enzymes (IC50 ~0.5 nM) [1] and its potent antiproliferative activity in JAK2-mutant cell lines (IC50 0.22-0.37 µM) [2] make it an excellent positive control and reference standard for in vitro kinase assays, cell-based screening, and pharmacological validation. Its high purity and well-characterized activity profile enable robust assay development and reliable data generation in drug discovery and target validation workflows [1][2].

Combination Therapy in JAK2-Driven Malignancies

NVP-BSK805 has been utilized in combination studies with other targeted agents, such as PI3K/mTOR, MEK, and HDAC inhibitors, to identify synergistic interactions in myeloma and other cancer models [1]. Its clean selectivity profile makes it an ideal partner for rationally designed combination therapies, allowing researchers to dissect the contribution of JAK2 inhibition within multi-agent regimens without the confounding effects of overlapping kinase inhibition. This is especially relevant for studies in BCR-ABL-positive cells, where JAK2 is postulated to play a role in signal transduction [2].

Application
Selection Property
Validation Focus
JAK2-Specific Signaling in MPN Models
JAK2 selectivity (>20x)
JAK2-dependent STAT5 & apoptosis endpoints
In Vivo Murine Model Studies
Oral PK profile (F=45%, t1/2=5.5h)
Splenomegaly suppression model benchmark
Cellular Assay Validation & Screening
JAK2 V617F IC50 ~0.5 nM
Assay positive control & proliferation assays
Combination Target-Engagement Studies
Clean kinome profile (>100x)
Synergy screening (PI3K/MEK/HDAC pathways)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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